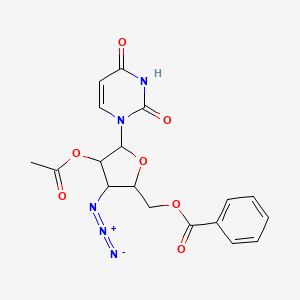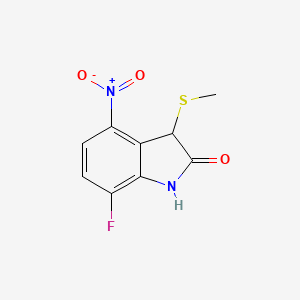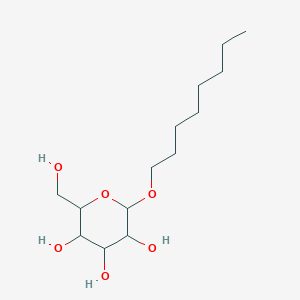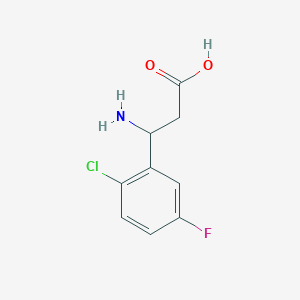![molecular formula C27H29N3O7 B12097903 N-Fmoc-L-prolyl-[(4R)-4-hydroxy-L-prolyl]-glycine](/img/structure/B12097903.png)
N-Fmoc-L-prolyl-[(4R)-4-hydroxy-L-prolyl]-glycine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Fmoc-L-prolyl-[(4R)-4-hydroxy-L-prolyl]-glycine is an organic compound that combines L-prolyl and 4-hydroxy-L-prolyl residues. It is commonly used in organic synthesis and biochemical research, particularly in the synthesis of peptides and proteins. This compound is characterized by its white to off-white solid appearance and is often utilized as an intermediate in the pharmaceutical industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Fmoc-L-prolyl-[(4R)-4-hydroxy-L-prolyl]-glycine typically involves the protection of amino groups using fluorenylmethyloxycarbonyl (Fmoc) groups. The process generally includes the following steps:
Protection of the Amino Group: The amino group of L-proline is protected using Fmoc chloride in the presence of a base such as sodium carbonate.
Coupling Reaction: The protected L-proline is then coupled with 4-hydroxy-L-proline using coupling reagents like dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt).
Deprotection: The Fmoc group is removed using a base such as piperidine, yielding the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.
Purification: The product is purified using techniques such as crystallization or chromatography.
Quality Control: The final product undergoes rigorous quality control to ensure purity and consistency.
化学反応の分析
Types of Reactions
N-Fmoc-L-prolyl-[(4R)-4-hydroxy-L-prolyl]-glycine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The Fmoc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Substitution reactions often use bases like sodium hydride (NaH) or acids like hydrochloric acid (HCl).
Major Products
The major products formed from these reactions include:
Oxidation: Ketones or aldehydes.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
N-Fmoc-L-prolyl-[(4R)-4-hydroxy-L-prolyl]-glycine has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules and peptides.
Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.
Medicine: Serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-Fmoc-L-prolyl-[(4R)-4-hydroxy-L-prolyl]-glycine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and proteins, influencing their activity and function.
Pathways Involved: It participates in biochemical pathways related to peptide synthesis and protein folding.
類似化合物との比較
Similar Compounds
- N-Fmoc-L-prolyl-L-proline
- N-Fmoc-4-hydroxy-L-proline
- N-Fmoc-L-prolyl-glycine
Uniqueness
N-Fmoc-L-prolyl-[(4R)-4-hydroxy-L-prolyl]-glycine is unique due to its specific combination of L-prolyl and 4-hydroxy-L-prolyl residues, which imparts distinct chemical and biological properties. This uniqueness makes it particularly valuable in the synthesis of complex peptides and proteins.
特性
分子式 |
C27H29N3O7 |
|---|---|
分子量 |
507.5 g/mol |
IUPAC名 |
2-[[1-[1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carbonyl]amino]acetic acid |
InChI |
InChI=1S/C27H29N3O7/c31-16-12-23(25(34)28-13-24(32)33)30(14-16)26(35)22-10-5-11-29(22)27(36)37-15-21-19-8-3-1-6-17(19)18-7-2-4-9-20(18)21/h1-4,6-9,16,21-23,31H,5,10-15H2,(H,28,34)(H,32,33) |
InChIキー |
YHMYYHDDPKPKRR-UHFFFAOYSA-N |
正規SMILES |
C1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)N5CC(CC5C(=O)NCC(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![[3,4-Dibenzoyloxy-5-(3,5-dioxo-1,2,4-triazin-2-yl)-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B12097850.png)
![2-[[1-(2-Aminopropanoyl)pyrrolidine-2-carbonyl]amino]-4-methylpentanoic acid](/img/structure/B12097851.png)


![6-Bromo-3-iodoimidazo[1,2-b]pyridazine](/img/structure/B12097859.png)



![10-Chloro-7,7-dimethyl-7H-12-oxa-indeno[1,2-a]fluorene](/img/structure/B12097881.png)

